molecular formula C8H9NO2 B6353578 3-(1,3-Dioxolan-2-yl)pyridine CAS No. 5740-72-7

3-(1,3-Dioxolan-2-yl)pyridine

Cat. No.: B6353578
CAS No.: 5740-72-7
M. Wt: 151.16 g/mol
InChI Key: JOABOGUAKIFOQA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)pyridine is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 151.063328530 g/mol and the complexity rating of the compound is 123. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Complex Synthesis and Chelation Properties : 3-(1,3-Dioxolan-2-yl)pyridine has been studied for its ability to form complexes with various metals. For example, tricarbonylrhenium(I) halide complexes of chiral non-racemic 2-(dioxolanyl)-6-(dioxanyl)pyridine ligands have been synthesized, highlighting the ligand's ability to act in a bidentate chelate fashion. This reveals potential for applications in catalysis or as part of coordination complexes (Heard, King, Sroisuwan, & Kaltsoyannis, 2003).

  • Synthetic Methodology Development : Research has also focused on developing new synthetic methodologies involving this compound. For instance, the synthesis of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone involved the alkylation of 3- and 5-amino-2-(1,3-dioxolan-2-yl)pyridines, demonstrating its role in facilitating the creation of structurally modified analogues for various applications (Liu, Lin, Cory, Cory, & Sartorelli, 1996).

  • Crystallography and Molecular Structure : Studies have also been conducted on the crystal structure and molecular properties of compounds involving this compound. For example, the analysis of 6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one provided insights into the molecular conformations and crystal packing of such compounds, which is essential for understanding their chemical behavior and potential applications (Kandri Rodi, Haoudi, Capet, Mazzah, Essassi, & El Ammari, 2013).

  • Optoelectronic Applications : The compound has been studied for its potential in optoelectronic applications. A study involving 3-(1H-Pyrazol-1-yl)pyridine, a related compound, in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs) suggests potential applications of this compound in similar fields (Li, Li, Liu, & Jin, 2016).

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOABOGUAKIFOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304280
Record name 3-(1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5740-72-7
Record name NSC165248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Pyridinecarboxaldehyde (3.00 mL, 31.8 mmol), ethylene glycol (2.66 mL, 47.7 mmol) and p-toluenesulfonic acid (302 mg, 1.59 mmol) were suspended in toluene (100 mL). The mixture was heated to reflux under a nitrogen atmosphere for 2 hours, during which produced water was removed by use of a Dean-Stark trap. Then, a saturated aqueous potassium carbonate solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by column chromatography (hexane/ethyl acetate=1/1) to give 3-(1,3-dioxolan-2-yl)pyridine (4.27 g, yield: 89%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
302 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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